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Introduction
A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α

Converting Enzyme (TACE), is a critical cell-surface protease involved in the shedding of a

wide variety of extracellular protein domains, a process that releases them from the cell

surface. This ectodomain shedding is a key regulatory step in numerous physiological and

pathological processes, including inflammation, cancer progression, and autoimmune

diseases. Among its many substrates are Tumor Necrosis Factor-α (TNF-α), Epidermal Growth

Factor Receptor (EGFR) ligands, and Interleukin-6 Receptor (IL-6R). The dysregulation of

ADAM-17 activity has been implicated in the pathogenesis of several diseases, making it a

significant therapeutic target.

This document provides a detailed protocol for an in vitro ADAM-17 substrate cleavage assay

using Förster Resonance Energy Transfer (FRET). FRET-based assays offer a sensitive and

continuous method for monitoring enzyme activity, making them ideal for high-throughput

screening of potential ADAM-17 inhibitors and for detailed kinetic studies.

Principle of the FRET-Based Assay
The FRET-based assay for ADAM-17 activity utilizes a synthetic peptide substrate that contains

a cleavage site specific for ADAM-17. This peptide is flanked by a fluorophore (donor) and a

quencher (acceptor) molecule. In the intact peptide, the close proximity of the donor and
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acceptor allows for FRET to occur, where the energy from the excited donor fluorophore is

transferred to the acceptor, resulting in quenching of the donor's fluorescence. Upon cleavage

of the peptide by ADAM-17, the fluorophore and quencher are separated, disrupting FRET and

leading to an increase in the donor's fluorescence emission. This increase in fluorescence is

directly proportional to the enzymatic activity of ADAM-17.[1][2]

Data Presentation
Table 1: Commonly Used FRET Substrates for ADAM-17
Assay

Substrate
Sequence

Fluorophor
e (Donor)

Quencher
(Acceptor)

Excitation
(nm)

Emission
(nm)

Reference

Mca-

PLAQAV-

Dpa-RSSSR-

NH₂

Mca Dpa 320 405 [3][4]

(FITC)-

PLAQAVRSS

SR-(Lys-

DABCYL)

FITC DABCYL 485 530 [5]

Abz-

LAQAVRSSS

R-EDDnp

Abz EDDnp 320 420 [6]

Mca: (7-Methoxycoumarin-4-yl)acetyl; Dpa: N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl;

FITC: Fluorescein isothiocyanate; DABCYL: 4-((4-(Dimethylamino)phenyl)azo)benzoic acid;

Abz: 2-Aminobenzoyl; EDDnp: N-(2,4-dinitrophenyl)ethylenediamine.

Table 2: Kinetic Parameters of ADAM-17 with a FRET
Substrate
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Substrate
K_M_
(μM)

V_max_
(RFU/min
)

k_cat_
(s⁻¹)

k_cat_/K_
M_
(M⁻¹s⁻¹)

Condition
s

Referenc
e

Generic

FRET

Peptide

~5-15

Varies with

enzyme

concentrati

on

Not

specified

Not

specified

HEK cell

lysates,

varying

substrate

concentrati

ons (0-10

µM)

[7][8]

K_M_ (Michaelis constant) represents the substrate concentration at which the reaction rate is

half of V_max_. V_max_ (maximum reaction velocity) is the rate of reaction when the enzyme

is saturated with substrate. k_cat_ (turnover number) is the number of substrate molecules

each enzyme site converts to product per unit time. k_cat_/K_M_ is the catalytic efficiency.

Table 3: IC₅₀ Values of Known ADAM-17 Inhibitors
Inhibitor IC₅₀ (nM) Assay Conditions Reference

GI254023X 541

Biochemical assay

with synthetic

substrate

[9]

TAPI-1 Varies Fluorogenic assay [10]

IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols
Materials and Reagents

Recombinant human ADAM-17 (e.g., from R&D Systems or similar)[4]

ADAM-17 FRET substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)[3]

ADAM-17 inhibitor (e.g., GI254023X or TAPI-1) for control experiments
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Assay Buffer: 25 mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35. Note: Some protocols suggest a higher

pH of 9.0 and the inclusion of 2.5 µM ZnCl₂. It is crucial to avoid salts like NaCl and CaCl₂,

as they can inhibit TACE activity.[4][5][11]

DMSO (for dissolving substrate and inhibitors)

Black, flat-bottom 96- or 384-well microplates (low binding)[10]

Fluorescence microplate reader with appropriate excitation and emission filters

Experimental Procedure
Preparation of Reagents:

Reconstitute lyophilized recombinant ADAM-17 in sterile, deionized water to a stock

concentration of 0.1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw

cycles.

Prepare a working solution of ADAM-17 by diluting the stock solution in Assay Buffer to a

final concentration of 0.2 ng/µL.[3][11] Keep the diluted enzyme on ice.

Dissolve the FRET substrate in DMSO to create a 1-2 mM stock solution.[3][5] Store

protected from light at -20°C.

Prepare a working solution of the FRET substrate by diluting the stock solution in Assay

Buffer to a final concentration of 20 µM.[3][11]

For inhibitor studies, dissolve the inhibitor in DMSO to create a stock solution. Prepare

serial dilutions of the inhibitor in Assay Buffer containing the same final percentage of

DMSO as the test wells. The final DMSO concentration in the assay should not exceed

1%.[10][12]

Assay Protocol for ADAM-17 Activity:

Add 50 µL of the 0.2 ng/µL ADAM-17 working solution to the wells of a black microplate.

Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.
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Initiate the reaction by adding 50 µL of the 20 µM FRET substrate working solution to all

wells. The final concentration of the substrate in the well will be 10 µM and the final

amount of enzyme will be 10 ng.

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate

excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for the Mca-Dpa

substrate).[3][11]

Measure the fluorescence intensity kinetically at 37°C for a period of 30-60 minutes, taking

readings every 1-2 minutes.

Assay Protocol for Inhibitor Screening:

Add 40 µL of the 0.25 ng/µL ADAM-17 working solution to the wells.

Add 10 µL of the inhibitor dilutions or vehicle control (Assay Buffer with DMSO) to the

respective wells.

Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to

the enzyme.

Initiate the reaction by adding 50 µL of the 20 µM FRET substrate working solution.

Measure the fluorescence kinetically as described above.

Data Analysis:

For activity assays, determine the initial reaction velocity (V₀) by calculating the slope of

the linear portion of the fluorescence versus time curve. Subtract the slope of the

substrate blank from the slopes of the enzyme-containing wells.

For inhibitor screening, calculate the percentage of inhibition using the following formula:

% Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] x 100

To determine the IC₅₀ value of an inhibitor, plot the percentage of inhibition against the

logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response

curve.[13]
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For kinetic studies (K_M_ and V_max_), vary the substrate concentration while keeping

the enzyme concentration constant. Plot the initial velocities against the substrate

concentrations and fit the data to the Michaelis-Menten equation.[7][14]
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Caption: ADAM-17 mediated ectodomain shedding and downstream signaling.

Experimental Workflow for ADAM-17 FRET Assay
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Caption: Workflow for ADAM-17 inhibitor screening using a FRET-based assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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